![molecular formula C16H19N5O3 B2675978 N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide CAS No. 1209192-15-3](/img/structure/B2675978.png)
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrimidinamine derivatives are synthesized using various methods. One study describes the synthesis of a series of novel pyrimidine derivatives containing an amide moiety . Another study discusses the design and synthesis of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis
The chemical reactions involving pyrimidinamine derivatives are diverse. An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
Development of Anti-Inflammatory and Analgesic Agents : A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including morpholine derivatives, showed promising results as COX-2 inhibitors, suggesting their potential in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
PI3K-AKT-mTOR Pathway Inhibition : Research on 4-(Pyrimidin-4-yl)morpholines unveiled their role as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial for cancer therapy. The study identified a potent non-nitrogen containing morpholine isostere, effective in dual inhibition of mTORC1 and mTORC2, demonstrating a new avenue for cancer treatment (H. Hobbs et al., 2019).
Antimicrobial Activity : Novel 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives were synthesized and evaluated for antimicrobial activity. Among these, a morpholine substituted dihydropyrimidone carboxamide showed potent antibacterial properties, marking its significance in addressing bacterial infections (K. Devarasetty et al., 2019).
Advances in Synthetic Chemistry
Synthesis of Heterocyclic Compounds : A convenient synthetic method for new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives was developed. These compounds, incorporating morpholine, were characterized and hold potential for future pharmacological activity investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Kilogram-Scale Synthesis : The study on the kilogram-scale synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, a mGlu5 negative allosteric modulator, underscores the importance of efficient synthesis methods in the pharmaceutical industry for large-scale drug production (Thomas K. David et al., 2017).
Safety and Hazards
The safety and hazards associated with “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide” are not explicitly mentioned in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety protocols.
Direcciones Futuras
The future directions for research on “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given the promising properties of pyrimidinamine derivatives, they could be explored for various applications such as drug development and material synthesis .
Propiedades
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-16(13-3-1-2-4-17-13)18-5-8-24-15-11-14(19-12-20-15)21-6-9-23-10-7-21/h1-4,11-12H,5-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYOTIHUBAGSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.